Methyl 5-methoxybenzofuran-2-carboxylate
Overview
Description
Methyl 5-methoxybenzofuran-2-carboxylate is an organic compound with the molecular formula C11H10O4 and a molecular weight of 206.19 g/mol . It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities and presence in various natural products . This compound is primarily used in research and development, particularly in the fields of organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-methoxybenzofuran-2-carboxylate can be synthesized from 5-methoxybenzofuran-2-carboxylic acid. The typical synthetic route involves the esterification of 5-methoxybenzofuran-2-carboxylic acid with methanol in the presence of thionyl chloride . The reaction is carried out at room temperature for 72 hours, resulting in the formation of this compound as a white solid .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-methoxybenzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl 5-methoxybenzofuran-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 5-methoxybenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to exhibit antimicrobial activity by interfering with bacterial cell wall synthesis or disrupting cellular processes . The exact molecular targets and pathways may vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
- 5-Methoxybenzofuran-2-carboxylic acid
- Methyl 5-hydroxybenzofuran-2-carboxylate
- Ethyl 5-methoxybenzofuran-2-carboxylate
Comparison: Methyl 5-methoxybenzofuran-2-carboxylate is unique due to its specific ester functional group, which influences its reactivity and biological activity. Compared to 5-methoxybenzofuran-2-carboxylic acid, the methyl ester form is more lipophilic, potentially enhancing its ability to penetrate biological membranes . The presence of the methoxy group also distinguishes it from other benzofuran derivatives, contributing to its unique chemical and biological properties .
Properties
IUPAC Name |
methyl 5-methoxy-1-benzofuran-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-13-8-3-4-9-7(5-8)6-10(15-9)11(12)14-2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYBASHGWDCRPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70565358 | |
Record name | Methyl 5-methoxy-1-benzofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70565358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1751-24-2 | |
Record name | Methyl 5-methoxy-1-benzofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70565358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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